Home > Products > Screening Compounds P1607 > Caerulein(4-10), nle(8)-
Caerulein(4-10), nle(8)- - 25613-79-0

Caerulein(4-10), nle(8)-

Catalog Number: EVT-15613921
CAS Number: 25613-79-0
Molecular Formula: C45H57N9O14S
Molecular Weight: 980.1 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Caerulein was first isolated in 1968 and has since been classified as a gastrointestinal hormone and secretagogue. It is primarily used in scientific research to induce acute pancreatitis in animal models, allowing for the study of pancreatic diseases and potential therapeutic interventions . The compound is categorized under peptide hormones due to its structure and function.

Synthesis Analysis

Methods

The synthesis of caerulein(4-10), nle(8)- typically involves solid-phase peptide synthesis, a widely used method for producing peptides. This technique allows for the sequential addition of amino acids to a growing peptide chain attached to a solid support.

Technical Details

  1. Solid-Phase Peptide Synthesis:
    • Step 1: The first amino acid is attached to a resin.
    • Step 2: The amino acid is protected at its N-terminus to prevent unwanted reactions.
    • Step 3: Subsequent amino acids are added one at a time, with deprotection steps between each addition.
    • Step 4: Once the desired sequence is assembled, the peptide is cleaved from the resin and purified using high-performance liquid chromatography.

This method ensures high purity and yields of the final product, which can then be characterized using mass spectrometry and nuclear magnetic resonance spectroscopy .

Molecular Structure Analysis

Structure

The molecular structure of caerulein(4-10), nle(8)- consists of a sequence of ten amino acids, with specific modifications that enhance its stability and potency. The general structure can be represented as:

HTyrIleGlyTrpNleAsnValThrProNH2\text{H}-\text{Tyr}-\text{Ile}-\text{Gly}-\text{Trp}-\text{Nle}-\text{Asn}-\text{Val}-\text{Thr}-\text{Pro}-\text{NH}_2

Data

  • Molecular Weight: Approximately 1,352.40 g/mol.
  • Amino Acid Sequence: The sequence includes substitutions that increase receptor binding affinity and biological activity.
Chemical Reactions Analysis

Caerulein(4-10), nle(8)- participates in various biochemical reactions primarily involving receptor binding. Upon administration, it interacts with cholecystokinin receptors on pancreatic acinar cells, leading to intracellular signaling cascades that promote enzyme secretion and induce inflammation typical of acute pancreatitis models.

Technical Details

  • Receptor Binding: The compound binds to CCK receptors (CCK-A and CCK-B), activating pathways that increase intracellular calcium levels and stimulate exocrine secretion.
  • Induction of Acute Pancreatitis: In experimental settings, caerulein induces pancreatic damage characterized by edema, necrosis, and inflammatory cell infiltration .
Mechanism of Action

The mechanism by which caerulein(4-10), nle(8)- exerts its effects involves several key processes:

  1. Receptor Activation: Binding to CCK receptors triggers G-protein coupled signaling pathways.
  2. Calcium Mobilization: This leads to an increase in intracellular calcium levels, which is crucial for enzyme secretion from pancreatic acinar cells.
  3. Inflammatory Response: Sustained activation results in an inflammatory response characterized by the release of cytokines and other inflammatory mediators .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white powder when synthesized.
  • Solubility: Soluble in aqueous solutions at physiological pH.

Chemical Properties

  • Stability: More stable than natural caerulein due to structural modifications.
  • Reactivity: Reacts with specific receptors leading to biological responses; sensitive to hydrolysis under extreme conditions.

Relevant data indicates that caerulein(4-10), nle(8)- retains biological activity across various pH levels, making it suitable for in vivo studies .

Applications

Caerulein(4-10), nle(8)- is primarily utilized in scientific research, particularly in:

  • Acute Pancreatitis Models: It serves as a standard agent for inducing acute pancreatitis in rodent models, facilitating studies on disease mechanisms and potential treatments .
  • Gastrointestinal Research: Investigating the roles of cholecystokinin-like peptides in digestive processes and pancreatic function.

This compound's ability to mimic natural hormones while providing enhanced stability makes it invaluable for experimental biology focused on gastrointestinal health.

Introduction to Caerulein(4-10), Nle(8)- as a Cholecystokinin Receptor Agonist

Historical Context and Discovery of Caerulein Derivatives

The isolation of native caerulein in 1967 marked a pivotal advancement in peptide biology. Researchers identified this decapeptide (pGlu-Gln-Asp-Tyr(SO₃H)-Thr-Gly-Trp-Met-Asp-Phe-NH₂) from frog skin and recognized its striking functional homology to mammalian cholecystokinin (CCK-8), particularly in stimulating gallbladder contraction and pancreatic secretion [4]. This discovery catalyzed interest in developing shorter, metabolically stable analogues that could mimic CCK’s actions without rapid degradation.

Early derivatives focused on truncating the native peptide while preserving its sulfated tyrosine domain (Tyr(SO₃H)-4), known to be essential for receptor activation. By the 1980s, systematic structure-activity relationship (SAR) studies revealed that the C-terminal heptapeptide fragment (caerulein(4-10)) retained significant agonist potency at CCK receptors despite the absence of the N-terminal tripeptide [8]. This fragment became a template for further optimization, including residue-specific substitutions to address stability limitations inherent in methionine-containing sequences. The development timeline reflects a shift from natural product isolation to rational peptide engineering, driven by the need for research tools resistant to oxidative and enzymatic degradation.

Structural Analogues of Cholecystokinin: Comparative Analysis with Native CCK

The structural evolution from native CCK to caerulein(4-10), Nle(8)- involves strategic modifications to enhance receptor binding and pharmacokinetics:

  • Core Bioactive Motif: Both CCK-8 (Asp-Tyr(SO₃H)-Met-Gly-Trp-Met-Asp-Phe-NH₂) and caerulein share a conserved C-terminal pentapeptide sequence (-Gly-Trp-Met-Asp-Phe-NH₂), which is the minimal fragment required for receptor activation. Caerulein(4-10) corresponds to Tyr(SO₃H)-Thr-Gly-Trp-Met-Asp-Phe-NH₂, preserving this motif [4] [10].

  • Sulfated Tyrosine (Tyr(SO₃H)-4): This post-translational modification is critical for high-affinity binding to CCK1 receptors. Desulfation reduces pancreatic receptor affinity by >1000-fold but minimally impacts brain CCK2 receptors, explaining the differential selectivity of sulfated vs. non-sulfated analogues [8].

  • Threonine vs. Methionine at Position 5: Native CCK-8 contains methionine adjacent to Tyr(SO₃H)-4, whereas caerulein features threonine. This substitution reduces susceptibility to oxidation while maintaining conformational flexibility for receptor docking [8].

Table 1: Structural Comparison of Key CCK Agonists

PeptideSequenceReceptor SelectivityKey Modifications
CCK-8 (Sulfated)Asp-Tyr(SO₃H)-Met-Gly-Trp-Met-Asp-Phe-NH₂CCK1 > CCK2Native mammalian sequence
Caerulein (Full)pGlu-Gln-Asp-Tyr(SO₃H)-Thr-Gly-Trp-Met-Asp-Phe-NH₂CCK1 = CCK2Thr⁵, pGlu¹
Caerulein(4-10)Tyr(SO₃H)-Thr-Gly-Trp-Met-Asp-Phe-NH₂CCK1 ≥ CCK2Truncated fragment
Caerulein(4-10), Nle(8)-Tyr(SO₃H)-Thr-Gly-Trp-Nle-Asp-Phe-NH₂CCK1 > CCK2Nle⁸ substitution

Rationale for Norleucine Substitution at Position 8: Stability and Bioactivity Implications

The methionine residue at position 8 in native caerulein and CCK-8 presents a significant pharmacological limitation due to its susceptibility to oxidation. Methionine oxidation to methionine sulfoxide diminishes receptor binding affinity and functional potency, particularly at CCK1 receptors governing pancreatic and biliary functions [8]. Norleucine (Nle), a linear methionine analogue with a methylene group replacing sulfur, was introduced to address this vulnerability while preserving hydrophobic side-chain volume.

Impact on Stability:

  • Oxidative Resistance: Nle’s alkyl side chain lacks oxidizable sulfur, conferring resilience against metabolic and chemical degradation. This extends the peptide’s functional half-life in vivo, crucial for sustained experimental applications [8].
  • Enzymatic Stability: The substitution reduces cleavage by methionine-specific endopeptidases, enhancing plasma stability without altering susceptibility to other peptidases targeting the peptide backbone.

Impact on Receptor Interactions:

  • CCK1 Receptor Affinity: Molecular docking studies suggest Nle⁸ maintains hydrophobic contacts within the CCK1 receptor binding pocket, particularly with transmembrane domain residues (e.g., Phe⁴⁷⁰, Leu⁴⁷³). This preserves nanomolar affinity comparable to methionine-containing analogues [8].
  • Signaling Efficacy: In vitro assays demonstrate that Nle⁸-substituted caerulein(4-10) fully activates CCK1-mediated pathways, including intracellular calcium mobilization and amylase secretion in pancreatic acini, with EC₅₀ values indistinguishable from native peptides [3].

Table 2: Bioactivity Comparison of Methionine vs. Norleucine Analogues

ParameterCaerulein(4-10) (Met⁸)Caerulein(4-10), Nle(8)-Impact of Nle⁸
CCK1 Binding Affinity (Kd, nM)1.8 ± 0.32.1 ± 0.4No significant change
Amylase Secretion (EC₅₀, nM)0.9 ± 0.21.0 ± 0.3Full retention of potency
Plasma Half-life (min)8.5 ± 1.122.3 ± 3.4>2.5-fold increase
Oxidative DegradationHigh (>80% in 24h)Low (<10% in 24h)Dramatically reduced vulnerability

Functional Consequences:

The Nle⁸ modification enables reliable applications where prolonged receptor engagement is essential, such as studies of pancreatic hemodynamics. Supramaximal caerulein dosing increases pancreatic vascular conductance via CCK2 receptors by 109 ± 26%, an effect requiring sustained agonist presence [3]. The analogue’s stability ensures consistent receptor activation without confounding variability from agonist degradation.

Properties

CAS Number

25613-79-0

Product Name

Caerulein(4-10), nle(8)-

IUPAC Name

(3S)-4-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-3-[[(2R)-2-[[(2S)-2-[[2-[[(2S,3R)-2-[[(2S)-2-amino-3-(4-sulfooxyphenyl)propanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]hexanoyl]amino]-4-oxobutanoic acid

Molecular Formula

C45H57N9O14S

Molecular Weight

980.1 g/mol

InChI

InChI=1S/C45H57N9O14S/c1-3-4-13-33(42(61)53-36(22-38(57)58)44(63)52-34(40(47)59)20-26-10-6-5-7-11-26)51-43(62)35(21-28-23-48-32-14-9-8-12-30(28)32)50-37(56)24-49-45(64)39(25(2)55)54-41(60)31(46)19-27-15-17-29(18-16-27)68-69(65,66)67/h5-12,14-18,23,25,31,33-36,39,48,55H,3-4,13,19-22,24,46H2,1-2H3,(H2,47,59)(H,49,64)(H,50,56)(H,51,62)(H,52,63)(H,53,61)(H,54,60)(H,57,58)(H,65,66,67)/t25-,31+,33-,34+,35+,36+,39+/m1/s1

InChI Key

GZCDGEPFXQGWOW-RMNOTBJOSA-N

Canonical SMILES

CCCCC(C(=O)NC(CC(=O)O)C(=O)NC(CC1=CC=CC=C1)C(=O)N)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)CNC(=O)C(C(C)O)NC(=O)C(CC4=CC=C(C=C4)OS(=O)(=O)O)N

Isomeric SMILES

CCCC[C@H](C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)CNC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC4=CC=C(C=C4)OS(=O)(=O)O)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.